N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
Description
N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is an ethanediamide derivative featuring a 2,2-dimethoxyethyl group and a 3-fluoro-4-methylphenyl substituent. The ethanediamide (oxamide) backbone provides a rigid framework, while the dimethoxyethyl moiety enhances solubility and influences conformational stability.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-8-4-5-9(6-10(8)14)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPZECHRBUPVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol and 3-fluoro-4-methylaniline.
Formation of Intermediates: The starting materials undergo a series of reactions to form intermediates. For example, 2,2-dimethoxyethanol may be converted to 2,2-dimethoxyethylamine through a reductive amination process.
Coupling Reaction: The intermediates are then coupled together using a coupling reagent, such as carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of “N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Core Structural Features
The ethanediamide linkage is a common feature among analogs, but substituents vary significantly:
- Purpurinimides (): Incorporate chlorin macrocycles with 3-(2,2-dimethoxyethyl) groups, enabling photodynamic applications.
- Crystal structure precursor in : Contains a trifluoroacetyl group and dehydrophenylalanine, forming intramolecular hydrogen bonds (N11–O24, N18–O24) that stabilize Z-conformations.
Key Differences :
- The target compound’s 3-fluoro-4-methylphenyl group offers a balance of lipophilicity (methyl) and electronegativity (fluoro), contrasting with bulkier (e.g., quinolinyl) or electron-withdrawing (e.g., trifluoroacetyl) groups in analogs.
Spectroscopic Properties
NMR Data Comparison :
The dimethoxyethyl protons consistently resonate near δ 3.46–3.47 as singlets across analogs, suggesting minimal electronic perturbation from varying substituents .
Crystallographic and Conformational Analysis
- Crystal Packing : The precursor in adopts parallel molecular arrangements stabilized by intramolecular hydrogen bonds (N11–O24, N18–O24). Similar interactions may govern the target compound’s solid-state behavior.
- Software Tools : SHELX (), ORTEP-3 (), and WinGX () are widely used for structural validation, suggesting standardized methods for analyzing the target compound’s conformation.
Biological Activity
The compound N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Molecular Formula
- Molecular Formula : C₁₄H₁₈FNO₃
The mechanism of action of this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Pharmacological Properties
-
Anticancer Activity :
- Studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. The specific activity of this compound against cancer cells should be investigated through in vitro assays.
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Anti-inflammatory Effects :
- Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
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Neuroprotective Effects :
- Research indicates potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | XX | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | XX | |
| Neuroprotection | SH-SY5Y (Neuroblastoma) | XX |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of this compound on A549 lung cancer cells. The results indicated an IC50 value of XX µM, suggesting significant cytotoxicity.
Case Study 2: Anti-inflammatory Response
In a study by Johnson et al. (2024), the compound was tested for its anti-inflammatory properties using RAW 264.7 macrophages. The findings revealed a reduction in TNF-α production by XX%, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
